methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate
Overview
Description
Preparation Methods
The synthesis of 5-fluoro MDMB-7-PAICA involves several steps, starting with the preparation of the core pyrrolo[2,3-b]pyridine structure. The synthetic route typically includes:
Formation of the pyrrolo[2,3-b]pyridine core: This is achieved through a series of cyclization reactions.
Introduction of the fluoropentyl group: This step involves the alkylation of the pyrrolo[2,3-b]pyridine core with a fluoropentyl halide.
Coupling with 3-methyl-L-valine: The final step involves coupling the fluoropentyl-substituted pyrrolo[2,3-b]pyridine with 3-methyl-L-valine, followed by esterification to form the methyl ester
Chemical Reactions Analysis
5-fluoro MDMB-7-PAICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoropentyl group can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-fluoro MDMB-7-PAICA is used extensively in scientific research, particularly in the fields of forensic chemistry and toxicology. Its applications include:
Analytical Reference Standard: It is used as a reference standard for the identification and quantification of synthetic cannabinoids in biological and environmental samples.
Forensic Analysis: The compound is used in forensic laboratories to detect and analyze synthetic cannabinoid use in criminal investigations.
Pharmacological Studies: Researchers use 5-fluoro MDMB-7-PAICA to study the pharmacological effects of synthetic cannabinoids on cannabinoid receptors.
Mechanism of Action
5-fluoro MDMB-7-PAICA exerts its effects by binding to cannabinoid receptors, primarily the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). The binding of the compound to these receptors activates various signaling pathways, leading to its pharmacological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
5-fluoro MDMB-7-PAICA is structurally similar to other synthetic cannabinoids, such as:
- 5-fluoro MDMB-PICA
- 5-fluoro MDMB-BICA
- 5-fluoro AB-P7AICA
Compared to these compounds, 5-fluoro MDMB-7-PAICA has a unique pyrrolo[2,3-b]pyridine core structure, which distinguishes it from other synthetic cannabinoids that typically have an indole or indazole core. This unique structure may contribute to its distinct pharmacological properties .
Properties
IUPAC Name |
methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O3/c1-20(2,3)16(19(26)27-4)23-18(25)15-13-24(12-7-5-6-10-21)17-14(15)9-8-11-22-17/h8-9,11,13,16H,5-7,10,12H2,1-4H3,(H,23,25)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRBKFHBIDESHO-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342227 | |
Record name | Methyl N-{[1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-3-methyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377403-81-9 | |
Record name | Methyl N-{[1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-3-methyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5F-MDMB-P7AICA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2U5NV8ZMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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